molecular formula C9H17NO2 B094245 Methyl 1-tert-butyl-2-azetidinecarboxylate CAS No. 18085-35-3

Methyl 1-tert-butyl-2-azetidinecarboxylate

Cat. No. B094245
CAS RN: 18085-35-3
M. Wt: 171.24 g/mol
InChI Key: ZNMJVYVCCXSTAT-UHFFFAOYSA-N
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Description

Methyl 1-tert-butyl-2-azetidinecarboxylate (MTBA) is an organic compound that has been used in various scientific research applications due to its unique properties. MTBA is a colorless liquid that is soluble in many organic solvents, including ethanol, ethyl acetate, and benzene. MTBA has a molecular weight of 166.2 g/mol and its molecular formula is C7H14NO2. MTBA is used as a reagent in organic synthesis and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Catalytic Ring Expansion

A notable application involves the catalytic ring expansion of aziridines to β-lactams. This process is crucial for the synthesis of β-lactam antibiotics. Research by Ardura et al. (2006) explored the regioselectivity and enantiospecificity of rhodium(I)-catalyzed carbonylative ring expansions of N-tert-butyl-2-phenylaziridine, contrasting with the unreactivity of N-tert-butyl-2-methylaziridine. This study highlights the impact of substituents on the activation of the breaking C-N bond in aziridines, demonstrating the potential of methyl 1-tert-butyl-2-azetidinecarboxylate derivatives in catalytic ring expansion reactions (Ardura, López, & Sordo, 2006).

Synthesis of Enantiopure Azetidines

In the domain of peptide research, Sajjadi and Lubell (2008) synthesized enantiopure 3-substituted azetidine-2-carboxylic acids by modifying 1-9-(9-phenylfluorenyl) (PhF)-3-allyl-Aze tert-butyl ester. This research provides a pathway for the synthesis of azetidine derivatives, showcasing the utility of this compound in creating tools for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

Ring Expansion to Glutarimides

Cabell and McMurray (2002) explored the base-catalyzed ring opening of 4-(4′-hydroxyphenyl)-azetidine-2-ones, yielding 1,3,4,5-substituted glutarimides. This process demonstrates the utility of this compound derivatives in synthesizing complex structures useful in medicinal chemistry (Cabell & McMurray, 2002).

Ligand Synthesis for Nicotinic Receptors

Karimi and Långström (2002) synthesized a novel ligand for nicotinic receptors, demonstrating the potential of this compound in neurochemistry. This work illustrates how derivatives of this compound can be utilized in the synthesis of compounds targeting specific receptors in the brain (Karimi & Långström, 2002).

NMR Tagging in High-Molecular-Weight Systems

Chen et al. (2015) introduced O-tert-Butyltyrosine (Tby) as an NMR tag for high-molecular-weight systems, demonstrating the utility of tert-butyl groups in facilitating NMR studies. This research shows how this compound and its derivatives can enhance the precision of NMR tagging in protein research (Chen et al., 2015).

Safety and Hazards

The safety information for “Methyl 1-tert-butyl-2-azetidinecarboxylate” indicates that it is a dangerous compound. It has the hazard statements H227, H315, H318, and H335 . These statements indicate that the compound is combustible, can cause skin irritation, can cause serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

methyl 1-tert-butylazetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(2,3)10-6-5-7(10)8(11)12-4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMJVYVCCXSTAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70329391
Record name Methyl 1-tert-butyl-2-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18085-32-0
Record name Methyl 1-tert-butyl-2-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedure of Cromwell described in J. Heterocyclic Chem. 6: 435 (1969) and 5: 309 (1968) was followed for the preparation of this ester. To a 200 ml round bottom flask was added 5.20 g (0.02 mol) methyl 2,4-dibromobutyrate, 80 ml acetonitrile and 4.69 g (0.06 mol) of t-butylamine. After stirring at room temperature for 5 minutes, heat was applied and the temperature raised to and maintained at reflux for 24 hours. The yellowish mixture was cooled to room temperature and filtered. The filtrate was concentrated in vacuo, giving a yellow liquid to which dry ether was added. The pot was vigorously shaken and the ether solution decanted. This was repeated three times. The combined extracts were dried over anhydrous magnesium sulfate, filtered, and rotary evaporated to give a pale yellow liquid. Kugelrohr distillation at 65° (1.8 mm) afforded 2.3 g (70%) of a water-white liquid: IR (liquid film) cm-1 1750, 1725, 1275, 1230, 1200, 1175, 1130, 1060; NMR (CDCl3) delta 3.70 (3H, s), 3.93 (1H, t, J=8 Hz), 3.15 (2H, m), 2.13 (2H, m), 0.93 (9H, s).
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.2 g
Type
reactant
Reaction Step Three
Quantity
4.69 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three

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